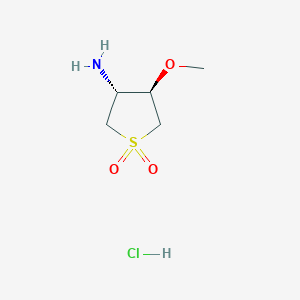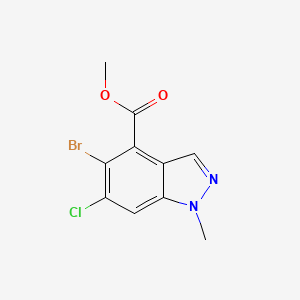
(2S)-5-oxo-3-pentyl-4-phenylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-5-oxo-3-pentyl-4-phenylpyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-oxo-3-pentyl-4-phenylpyrrolidine-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the pyrrolidine ring.
Oxidation and Functional Group Transformation: The final steps involve oxidation reactions to introduce the ketone and carboxylic acid functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-oxo-3-pentyl-4-phenylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(2S)-5-oxo-3-pentyl-4-phenylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which (2S)-5-oxo-3-pentyl-4-phenylpyrrolidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
(2S)-5-oxo-3-pentyl-4-phenylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
(2S)-5-oxo-3-pentyl-4-methylpyrrolidine-2-carboxylic acid: This compound has a methyl group instead of a phenyl group, which may result in different chemical and biological properties.
(2S)-5-oxo-3-pentyl-4-phenylpyrrolidine-2-carboxamide: The carboxylic acid group is replaced with a carboxamide group, potentially altering its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
(2S)-5-oxo-3-pentyl-4-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO3/c1-2-3-5-10-12-13(11-8-6-4-7-9-11)15(18)17-14(12)16(19)20/h4,6-9,12-14H,2-3,5,10H2,1H3,(H,17,18)(H,19,20)/t12?,13?,14-/m0/s1 |
InChI Key |
YUTFIPYBCZFKKV-RUXDESIVSA-N |
Isomeric SMILES |
CCCCCC1[C@H](NC(=O)C1C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CCCCCC1C(C(=O)NC1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


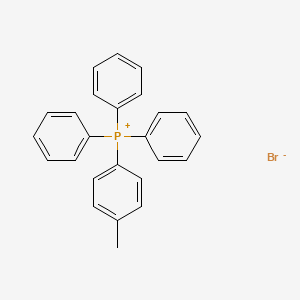
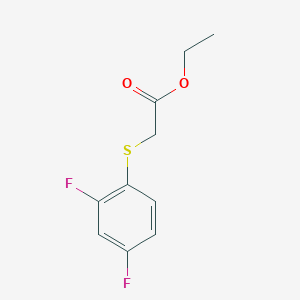
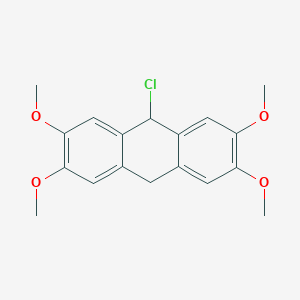
![Methyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13148565.png)
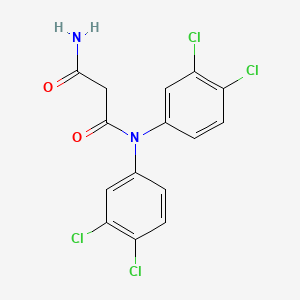
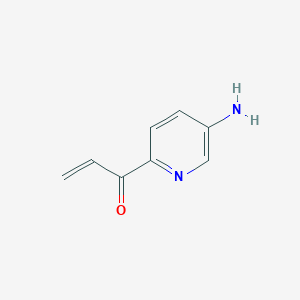

![2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13148596.png)
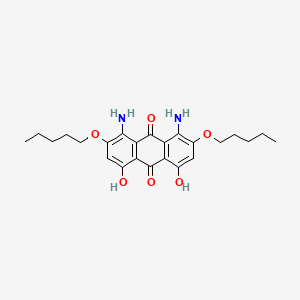
![1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro-](/img/structure/B13148603.png)
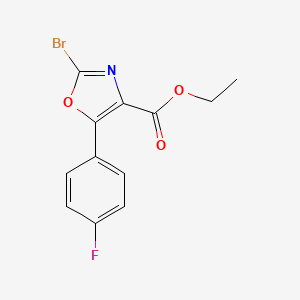
![2-(5-((2,4-Dimethoxybenzyl)amino)-2,2-difluoro-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-8-yl)ethanol](/img/structure/B13148615.png)
